molecular formula C10H7F3INO B1456968 6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one CAS No. 1228774-15-9

6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Cat. No. B1456968
CAS RN: 1228774-15-9
M. Wt: 341.07 g/mol
InChI Key: OAACKFCTYOSPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one, more commonly referred to as 6-I-TDI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 6-I-TDI is an intermediate in the synthesis of several other compounds, and its unique chemical structure has made it an attractive target for researchers.

Scientific Research Applications

6-I-TDI has been studied extensively due to its potential applications in various scientific research areas. For example, 6-I-TDI has been used as a model compound for studying the reaction of aryl iodides with electrophiles. Additionally, 6-I-TDI has been used as a precursor in the synthesis of several other compounds, such as 2,3-dihydro-1H-isoindole-1-carboxylic acid, which has been used in the synthesis of several pharmaceuticals. 6-I-TDI has also been explored as a potential tool for studying the effects of halogenated compounds on the environment.

Mechanism Of Action

The mechanism of action of 6-I-TDI is not yet fully understood. However, it is believed that the reaction of 6-I-TDI with electrophiles is initiated by the nucleophilic attack of the iodide ion on the electrophile. This results in the formation of a cationic intermediate, which is then attacked by the aromatic ring of 6-I-TDI. This reaction results in the formation of a new covalent bond between the iodide ion and the electrophile, thus forming the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-I-TDI are not yet fully understood. However, some studies have suggested that 6-I-TDI may have potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, 6-I-TDI has been studied as a potential therapeutic agent for the treatment of various neurological disorders, such as Parkinson’s disease.

Advantages And Limitations For Lab Experiments

The advantages of using 6-I-TDI in laboratory experiments include its easy availability, low cost, and high reactivity. Additionally, 6-I-TDI is relatively stable in air and can be stored for long periods of time without significant degradation. However, 6-I-TDI is a highly toxic compound and should be handled with care. Additionally, the reaction of 6-I-TDI with electrophiles can be difficult to control due to the high reactivity of the iodide ion.

Future Directions

The future directions for 6-I-TDI research include further exploration of its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research is needed to better understand the mechanism of action of 6-I-TDI and its potential effects on the environment. Additionally, further research is needed to develop safer and more efficient methods for the synthesis of 6-I-TDI. Finally, further research is needed to explore the potential applications of 6-I-TDI in other areas, such as materials science and nanotechnology.

properties

IUPAC Name

6-iodo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO/c11-10(12,13)5-15-4-6-1-2-7(14)3-8(6)9(15)16/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAACKFCTYOSPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)N1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 2
Reactant of Route 2
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 4
Reactant of Route 4
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 5
Reactant of Route 5
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 6
Reactant of Route 6
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.